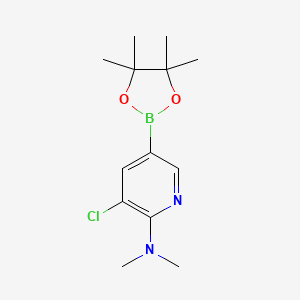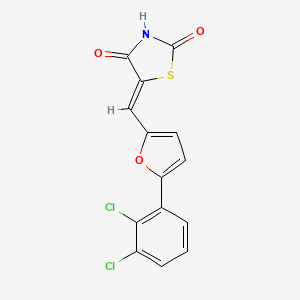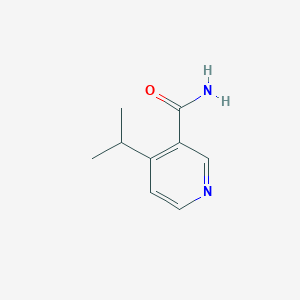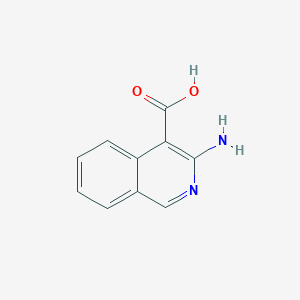
3-Aminoisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoisoquinoline-4-carboxylic acid is a heterocyclic organic compound that features an isoquinoline core with an amino group at the 3-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, with ammonia or primary amines typically yielding good results . Another method involves the cyclocondensation of arylmethylazapropenylium perchlorates or the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 3-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents and conditions used.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride
Reduction: Reduced derivatives of the parent compound
Substitution: A wide range of substituted isoquinoline derivatives
科学的研究の応用
3-Aminoisoquinoline-4-carboxylic acid has found applications in several scientific research areas:
作用機序
The mechanism of action of 3-aminoisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
3-Aminoisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
Isoquinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
3-Aminoquinoline: Similar in structure but lacks the carboxylic acid group at the 4-position.
Uniqueness: The presence of both the amino group at the 3-position and the carboxylic acid group at the 4-position makes this compound unique. This dual functionality allows for diverse chemical reactivity and the potential for various applications in different fields.
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
3-aminoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12)(H,13,14) |
InChIキー |
NOUXXFTXULJQGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=C2C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


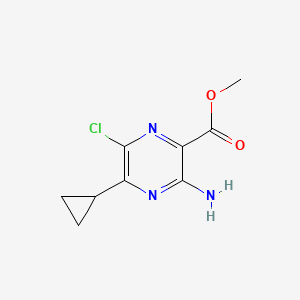

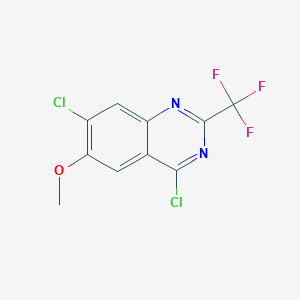

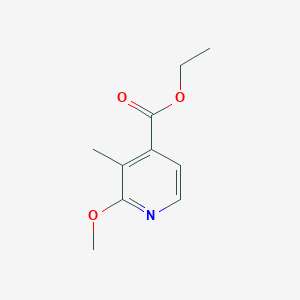
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
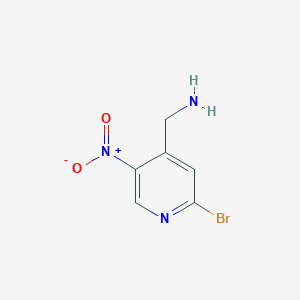
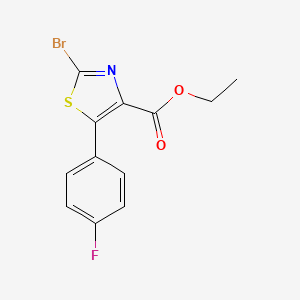
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
